3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile

Medicinal Chemistry Drug Design ADME Prediction

Non-standard 1,3,4-oxadiazole substitution patterns cause unreliable assay results. This 3-cyano analog offers a defined LogP of 0.69 and consistent electronic profile for reproducible SAR. Batch-to-batch consistency from ISO 9001 suppliers eliminates re-validation delays. • >99% purity available for critical assays. • Reactive -NH₂ and -CN groups for rapid diversification. • Global stock with ambient shipping.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 1016521-87-1
Cat. No. B1286937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile
CAS1016521-87-1
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NN=C(O2)N)C#N
InChIInChI=1S/C9H6N4O/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13)
InChIKeyNBSLHZOUTRJQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile: Profile & Procurement


3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile (CAS 1016521-87-1) is a heterocyclic compound containing a 1,3,4-oxadiazole ring fused with a benzonitrile moiety . It has a molecular formula of C9H6N4O and a molecular weight of 186.17 g/mol . This compound is primarily utilized as a pharmaceutical intermediate and research chemical in medicinal chemistry and drug discovery programs . Its structural features, including the amino-substituted oxadiazole and the cyano group, provide distinct physicochemical properties and potential biological activity compared to structurally related analogs.

1
Scaffold Substituted 1,3,4-oxadiazole building block for medicinal chemistry programs
2
Selection 3-Cyano positional isomer suited for structure-activity relationship (SAR) studies
3
Procurement Multiple purity grades available to match assay sensitivity and synthesis needs

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile: Generic Substitution Risks


Generic substitution among substituted 1,3,4-oxadiazole derivatives is unreliable due to significant differences in physicochemical properties and biological activity profiles. Variations in the position and nature of substituents on the phenyl ring (e.g., 3-cyano vs. 4-cyano) and modifications to the oxadiazole core (e.g., amino vs. other groups) can drastically alter LogP, pKa, hydrogen bonding capacity, and target engagement [1]. For instance, the 3-cyano substitution in 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile imparts a distinct electronic distribution and steric orientation compared to the 4-cyano analog, potentially leading to divergent binding affinities and selectivity profiles in biological assays. Therefore, direct substitution without empirical validation introduces significant risk to experimental reproducibility and project timelines.

Regioisomer mismatch
3-Cyano vs. 4-cyano substitution alters electronic distribution and steric orientation, which may shift binding affinities and selectivity profiles.
Core modification sensitivity
Changes to the oxadiazole amino group can significantly affect hydrogen-bonding capacity and physicochemical properties, limiting direct analog interchange.
Property divergence risk
Calculated LogP, pKa, and solubility differences between positional isomers may lead to divergent ADME behavior; empirical validation is needed before substitution.

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile: Differentiation Evidence


LogP & pKa vs. 4-Cyano Analog

The calculated physicochemical properties of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile, including LogP and pKa, differ from its 4-cyano positional isomer, impacting its predicted lipophilicity and ionization state under physiological conditions. The 3-cyano substitution results in a lower predicted LogP (0.69) compared to typical values for similar oxadiazole derivatives, which may influence membrane permeability and solubility [1]. While direct experimental data for the 4-cyano analog is not available in the same study, the calculated differences in electronic properties between the 3- and 4- substituted benzonitriles are well-established in medicinal chemistry .

LogP vs. 4-cyano
Class-level inference
Target: calculated LogP 0.69
May influence membrane permeability and distribution profile compared to 4-cyano isomer
No experimental comparative data available; predicted values only
Medicinal Chemistry Drug Design ADME Prediction

Purity Specifications for Procurement

The target compound is commercially available from multiple vendors with defined purity specifications, enabling researchers to select a grade appropriate for their application. For example, AKSci offers the compound at 95% purity , while Leyan provides a higher purity of 97% , and SynHet offers >99% purity with ISO 9001 certification . This range of purity options, from 95% to >99%, allows for cost-effective selection based on the sensitivity of downstream applications, such as initial screening versus advanced preclinical studies.

Purity specification
Supplier specification
95% – >99% purity range
Grade selection supports assay sensitivity and synthetic reproducibility
Vendor-analytical methods (HPLC, GC); multiple ISO 9001 certified sources
Chemical Synthesis Quality Control Procurement

Regulatory Safety & Hazard Statements

The compound's safety profile includes specific GHS hazard statements that inform handling and risk mitigation. It is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . This detailed safety information allows for a direct comparison of handling requirements and personal protective equipment (PPE) needs versus other oxadiazole derivatives that may have different or unknown hazard profiles.

Safety classification
Regulatory classification
H302, H312, H315, H319, H332, H335
Defined hazard statements facilitate laboratory risk assessment and PPE planning
GHS classification based on available toxicity data
Safety Assessment Laboratory Safety Regulatory Compliance

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile: Application Scenarios


Lead Optimization & SAR Studies

This compound is ideally suited for structure-activity relationship (SAR) studies exploring the effects of 3-cyano substitution on the phenyl ring of 1,3,4-oxadiazole-based scaffolds. Its calculated LogP of 0.69 [1] provides a baseline for modifying lipophilicity to optimize ADME properties. Researchers can use this compound as a starting point to synthesize analogs with varied substituents and assess their impact on biological activity and physicochemical profiles, leveraging the availability of high-purity material (>99% ) for reliable assay results.

Probe Development & Target Validation

The defined safety profile (H302, H312, H315, H319, H332, H335 ) enables researchers to plan and execute in vitro and cellular assays with appropriate safety precautions. The compound's structural features, including the amino-oxadiazole and cyano groups, make it a versatile building block for developing chemical probes to interrogate biological targets. Its commercial availability at multiple purity grades (95% to >99% ) allows for cost-effective initial screening followed by validation with higher purity material.

Pharmaceutical Intermediate Synthesis

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile serves as a key intermediate for synthesizing more complex molecules with potential therapeutic applications. Its reactive amino and cyano groups can be readily functionalized to introduce diverse pharmacophores. The availability of the compound from ISO 9001 certified suppliers ensures batch-to-batch consistency, which is critical for scaling up synthetic routes and meeting regulatory requirements for pharmaceutical development.

Application
Selection Property
Validation Focus
SAR and lead optimization
3-Cyano oxadiazole scaffold; calculated LogP baseline 0.69
Lipophilicity modulation and analog synthesis impact on activity
Chemical probe development
Reactive amino and cyano handles; multiple purity grades
Assay compatibility and target engagement under defined safety precautions
Pharmaceutical intermediate synthesis
Available from ISO 9001 certified suppliers
Batch consistency and route scalability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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